molecular formula C9H5BrClN B11870957 4-Bromo-5-chloroquinoline

4-Bromo-5-chloroquinoline

Cat. No.: B11870957
M. Wt: 242.50 g/mol
InChI Key: LAXKIDIMBHOQHG-UHFFFAOYSA-N
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Description

4-Bromo-5-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C9H5BrClN and is characterized by a quinoline ring substituted with bromine and chlorine atoms at the 4th and 5th positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloroquinoline can be achieved through various methods. One common approach involves the cyclization of 3-(4-bromaniline) ethyl acrylate in the presence of diphenyl ether at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-Bromo-5-chloroquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloroquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

  • 4-Chloroquinoline
  • 5-Bromoquinoline
  • 6-Bromo-4-chloroquinoline

Comparison: 4-Bromo-5-chloroquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and industrial applications .

Properties

Molecular Formula

C9H5BrClN

Molecular Weight

242.50 g/mol

IUPAC Name

4-bromo-5-chloroquinoline

InChI

InChI=1S/C9H5BrClN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H

InChI Key

LAXKIDIMBHOQHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)Br

Origin of Product

United States

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